molecular formula C11H18O B155602 2-hexylidenecyclopentan-1-one CAS No. 17373-89-6

2-hexylidenecyclopentan-1-one

Cat. No.: B155602
CAS No.: 17373-89-6
M. Wt: 166.26 g/mol
InChI Key: WZPGQHVPSKTELT-YFHOEESVSA-N
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Description

2-Hexylidenecyclopentan-1-one (CAS: [AC1L6BIW, CTK4I5493]) is a cyclopentanone derivative featuring a hexylidene substituent at the 2-position of the cyclopentanone ring. The compound is characterized by a conjugated system formed by the cyclopentanone ring and the hexylidene chain, which may influence its reactivity and physical properties, such as boiling point and solubility.

However, precautionary measures (e.g., avoiding inhalation or skin contact) are advised due to incomplete toxicological profiling .

Properties

CAS No.

17373-89-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2Z)-2-hexylidenecyclopentan-1-one

InChI

InChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-

InChI Key

WZPGQHVPSKTELT-YFHOEESVSA-N

SMILES

CCCCCC=C1CCCC1=O

Isomeric SMILES

CCCCC/C=C\1/CCCC1=O

Canonical SMILES

CCCCCC=C1CCCC1=O

density

0.907-0.914

Other CAS No.

103517-11-9
17373-89-6

physical_description

Pale yellowish oily liquid;  powerful warm-floral and green-fruity odour with spicy herbaceous undertones

Pictograms

Irritant

solubility

insoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Synonyms

2-Hexylidene-cyclopentanone;  2-(Hexylidene)-1-cyclopentanone;  2-Hexylidenecyclopentanone

Origin of Product

United States

Chemical Reactions Analysis

2-hexylidenecyclopentan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Key Comparisons of 2-Hexylidenecyclopentan-1-one and Related Compounds

Compound Name Molecular Formula Key Substituents Applications Safety Profile
This compound Likely C₁₁H₁₈O Hexylidene group at C2 Potential fragrance use (inferred) Limited data; precautions advised
2-Heptylidenecyclopentan-1-one C₁₂H₂₀O Heptylidene group at C2 Fragrance (IFRA-regulated) Usage limits set by IFRA
2-Hexyl-2-methylcyclopentanone C₁₂H₂₂O Hexyl and methyl groups at C2 Chemical intermediate No specific hazards reported
Hexachlorocyclopentadiene C₅Cl₆ Six chlorine atoms Pesticide intermediate High toxicity due to chlorination
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Two isocyanate groups Polyurethane production Respiratory sensitizer

Structural and Functional Differences

Chain Length and Substituent Effects: The hexylidene (C6) chain in this compound versus the heptylidene (C7) chain in 2-heptylidenecyclopentan-1-one affects volatility and solubility. Longer chains typically reduce volatility, making the heptylidene derivative more persistent in fragrances . Substituent type (alkylidene vs. alkyl) also dictates reactivity. The conjugated double bond in the hexylidene group may enhance electrophilic reactivity compared to saturated analogs like 2-hexylcyclopentanone .

Applications :

  • 2-Heptylidenecyclopentan-1-one is explicitly regulated by IFRA for fragrance use, suggesting its stability and compatibility in cosmetic formulations . In contrast, this compound’s applications remain speculative but may align with similar fragrance or intermediate roles.
  • Hexachlorocyclopentadiene and hexamethylene diisocyanate are industrial chemicals with distinct hazards, underscoring how functional groups (e.g., chlorine, isocyanate) dictate niche applications and risks .

Safety and Regulatory Profiles: Chlorinated compounds like hexachlorocyclopentadiene pose significant environmental and health risks, whereas cyclopentanone derivatives generally exhibit milder profiles . Isocyanates (e.g., hexamethylene diisocyanate) require stringent handling due to respiratory hazards, unlike cyclopentanones, which prioritize basic precautions .

Biological Activity

2-Hexylidenecyclopentan-1-one (CAS No. 17373-89-6) is an organic compound notable for its potential biological activities. This compound is structurally characterized as a cyclopentanone derivative, which has garnered interest in various fields, including medicinal chemistry and fragrance synthesis. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

  • Molecular Formula: C11H20O
  • Molecular Weight: 168.28 g/mol
  • Appearance: Colorless liquid with a mild jasmine-like fruity odor
  • IUPAC Name: 2-Hexylcyclopentan-1-one

The biological activity of this compound can be attributed to its interactions at the molecular level. It is believed to exert its effects through:

  • Binding Interactions: The compound may bind to specific biomolecules, influencing various biochemical pathways.
  • Enzyme Modulation: It may act as an inhibitor or activator of enzymes, affecting metabolic processes.
  • Gene Expression Alteration: Changes in gene expression profiles have been observed, which can lead to varied cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that this compound has antimicrobial effects against certain bacterial strains, making it a candidate for further investigation as a natural preservative or therapeutic agent.
  • Antioxidant Activity: The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.
  • Cytotoxic Effects: Some studies have indicated that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential use in cancer therapy.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated:

Concentration (mg/mL)Inhibition Zone (mm)
0.512
1.016
2.022

The findings suggest that higher concentrations of the compound correlate with increased antimicrobial activity, indicating its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

In a separate investigation, the antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The results were as follows:

Sample Concentration (µg/mL)% Inhibition
1025
5045
10070

These results highlight the compound's ability to scavenge free radicals, supporting its potential use in formulations aimed at combating oxidative stress.

Metabolic Pathways

The metabolic pathways involving this compound are not fully characterized; however, it is known to participate in various biochemical reactions:

  • Oxidation Reactions: The compound can undergo oxidation to yield carboxylic acids or ketones.
  • Reduction Reactions: It can be reduced to form alcohols, indicating versatility in chemical transformations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hexylidenecyclopentan-1-one
Reactant of Route 2
2-hexylidenecyclopentan-1-one

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